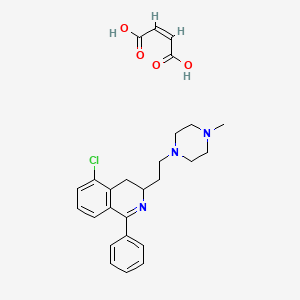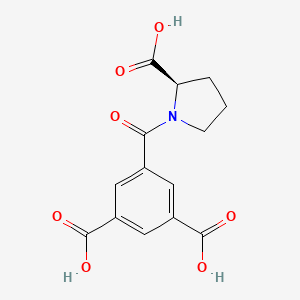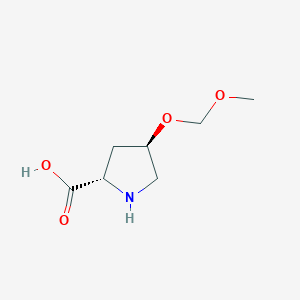
5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate is a complex organic compound with potential applications in various scientific fields. This compound features a chloro-substituted isoquinoline core, which is often associated with significant biological activity. The presence of the piperazine moiety further enhances its pharmacological potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Piperazine Substitution: The piperazine moiety is introduced through nucleophilic substitution, where the chloro-substituted isoquinoline reacts with 4-methylpiperazine under basic conditions.
Maleate Formation: The final step involves the formation of the maleate salt by reacting the compound with maleic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-3-phenyl-1H-indole-2-carbohydrazide
- 5-Chloro-3-methyl-2-propoxyphenyl-(4-methylpiperazin-1-yl)methanone
- N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethyl]
Uniqueness
5-Chloro-3-(2-(4-methylpiperazin-1-yl)ethyl)-1-phenyl-3,4-dihydroisoquinoline maleate is unique due to its specific structural features, such as the combination of the chloro-substituted isoquinoline core and the piperazine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Propriétés
Formule moléculaire |
C26H30ClN3O4 |
|---|---|
Poids moléculaire |
484.0 g/mol |
Nom IUPAC |
(Z)-but-2-enedioic acid;5-chloro-3-[2-(4-methylpiperazin-1-yl)ethyl]-1-phenyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C22H26ClN3.C4H4O4/c1-25-12-14-26(15-13-25)11-10-18-16-20-19(8-5-9-21(20)23)22(24-18)17-6-3-2-4-7-17;5-3(6)1-2-4(7)8/h2-9,18H,10-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clé InChI |
LLMJJLYZALLOMR-BTJKTKAUSA-N |
SMILES isomérique |
CN1CCN(CC1)CCC2CC3=C(C=CC=C3Cl)C(=N2)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN1CCN(CC1)CCC2CC3=C(C=CC=C3Cl)C(=N2)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane](/img/structure/B12885553.png)

![Bis[o-(N-cyclohexylformimidoyl)phenolato]copper](/img/structure/B12885565.png)
![Ethanol, 2-[methyl(5-phenyl-1H-1,2,4-triazol-3-yl)amino]-](/img/structure/B12885568.png)

![Thieno[3,2-c]isoxazole-3-carbaldehyde](/img/structure/B12885573.png)




![(2R)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12885597.png)

